molecular formula C8H16BrN3OSi B2421471 2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane CAS No. 2409141-50-8

2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane

Cat. No. B2421471
CAS RN: 2409141-50-8
M. Wt: 278.225
InChI Key: GSKBTMNHTGTUCW-UHFFFAOYSA-N
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Description

“2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane” is a chemical compound. It is part of a class of compounds known as 1,2,4-triazole derivatives . These compounds are known for their wide range of biological activities, including anticancer properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves several steps . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” is confirmed by various spectroscopic techniques . The 1,2,4-triazole ring is a key structural feature in these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps . The exact reactions for “this compound” are not specified in the available literature.

Scientific Research Applications

Synthesis of Silyl Heterocycles

2-Trimethylsilyl-substituted five-membered heterocycles, including 2-silylated 1,3-dithiolanes, -oxathiolanes, -thiazolidines, and -oxazolidines, can be synthesized using bromo(methoxy)methyltrimethylsilane. This synthesis method offers a novel approach to accessing a variety of silyl heterocycles (Degl'Innocenti et al., 2007).

Alkylation and Modification of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives, including those substituted with 2-bromopropionic acid, ethylene chlorohydrine, and bromoacetates, can undergo alkylation and modification reactions. These processes result in the formation of new 3-sulfanyl-1,2,4-triazoles and other derivatives (Kaldrikyan et al., 2016).

Synthesis of Anticancer and Antimicrobial Derivatives

Compounds like 4-amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester can be synthesized from 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one, leading to the formation of arylidene hydrazides and thiosemicarbazide derivatives with potential anticancer activity (Bekircan et al., 2008). Additionally, novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols have been synthesized, showing potent antibacterial activity (Al-Abdullah et al., 2014).

Synthesis of Alkoxymethylsilanes

Bromination of (methoxymethyl)trimethylsilane and subsequent substitution by alcohols in the presence of triethylamine can be used to synthesize [alkoxy-(methoxy)methyl]trimethylsilanes. These serve as valuable building blocks in organic synthesis (Suga et al., 1999).

Synthesis of Electron Acceptor Homopolymers

Homopolymers of 2-(trimethylsiloxy)ethyl methacrylate have been synthesized and transformed into poly{2-[(3,5-dinitrobenzoyl)oxy]ethyl methacrylate}s. These homopolymers are characterized for their molecular weight and composition, showing potential applications in materials science (Orphanou et al., 2000).

Synthesis of Novel Silane Compounds for Li-ion Batteries

Novel silane compounds like {2-[2-(2-methoxyethoxy)ethoxy]ethoxy} trimethylsilane have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules dissolve lithium salts effectively, showing promising results for battery applications (Amine et al., 2006).

Antiproliferative Activity of Thiazolo[3,2b][1,2,4]triazoles

New 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles synthesized from 5-(2-bromo-5-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have demonstrated promising antiproliferative activity, suggesting potential in cancer research (Narayana et al., 2010).

Future Directions

The future directions for research on “2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane” and similar compounds could include further investigation of their anticancer properties . Additionally, more research is needed to fully understand their mechanism of action and to optimize their synthesis .

properties

IUPAC Name

2-[(5-bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrN3OSi/c1-14(2,3)5-4-13-7-12-8(9)10-6-11-12/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKBTMNHTGTUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=NC=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrN3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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